Bevacizumab
Bevacizumab
Bevacizumab (5 mg/mL) is an angiogenesis inhibiting monoclonal antibody and is commonly used to treat certain metastatic cancers.
Brand Name:
Vulcanchem
CAS No.:
216974-75-3
Catalog No.:
VC032895
InChI:
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1
SMILES:
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Molecular Formula:
C16H21NO3
Molecular Weight:
275.348
Bevacizumab
* For research use only. Not for human or veterinary use.
CAS No.: 216974-75-3
Reference Standards
Catalog No.: VC032895
Molecular Formula: C16H21NO3
Molecular Weight: 275.348

CAS No. | 216974-75-3 |
---|---|
Product Name | Bevacizumab |
IUPAC Name | (4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one |
Molecular Formula | C16H21NO3 |
Molecular Weight | 275.348 |
InChI | InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1 |
InChIKey | HJORMJIFDVBMOB-GFCCVEGCSA-N |
SMILES | COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 |
Appearance | Liquid |
Description | Bevacizumab (5 mg/mL) is an angiogenesis inhibiting monoclonal antibody and is commonly used to treat certain metastatic cancers. |
References | Ellis, Lee M. /Mechanisms of Action of Bevacizumab as a Component of Therapy for Metastatic Colorectal Cancer./ Seminars in Oncology 33 (2006) |

Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator
18.0152 g/mol